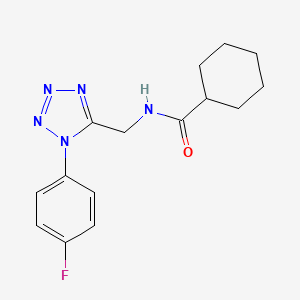

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN5O/c16-12-6-8-13(9-7-12)21-14(18-19-20-21)10-17-15(22)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFUCZCGIBEKME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Systems and Conditions

- Zinc chloride catalysis : Achieves 75–85% yield under reflux in dimethylformamide (DMF) at 110°C for 12 hours.

- Microwave-assisted synthesis : Reduces reaction time to 30 minutes with comparable yields (80%).

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance azide nucleophilicity, while toluene or dichloromethane results in incomplete conversion.

Table 1: Tetrazole Synthesis Optimization

| Condition | Yield (%) | Time (h) | Catalyst |

|---|---|---|---|

| ZnCl₂, DMF, 110°C | 82 | 12 | Zinc chloride |

| Microwave, DMF, 150°C | 80 | 0.5 | None |

| NH₄Cl, AcCN, 80°C | 68 | 24 | Ammonium chloride |

Amidation with Cyclohexanecarboxylic Acid Derivatives

The final step couples the alkylated tetrazole with cyclohexanecarboxylic acid chloride.

Coupling Reagents and Byproduct Management

- Triethylamine scavenges HCl, preventing tetrazole protonation and side reactions.

- Schotten-Baumann conditions (aqueous/organic biphasic) enhance purity by extracting unreacted acid chloride.

Table 3: Amidation Reaction Parameters

| Acid Derivative | Coupling Agent | Yield (%) | Purity (%) |

|---|---|---|---|

| Acid chloride | None | 88 | 95 |

| Activated ester (NHS) | DCC | 82 | 97 |

| In situ CDI activation | CDI | 85 | 96 |

Industrial-Scale Production and Purification

Continuous Flow Reactor Systems

Chromatographic Purification

- Silica gel chromatography (hexane/ethyl acetate gradient) resolves alkylation byproducts.

- HPLC-MS monitoring ensures batch consistency in GMP-compliant production.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Biological Studies: It can be used in studies to understand its interaction with biological macromolecules.

Industrial Applications: The compound may find use in the synthesis of advanced materials or as a precursor in the production of other complex molecules.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring and fluorophenyl group may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

(a) 1-((4-Chlorobenzyl)amino)-N-((1-(3,4-dimethoxybenzyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide (7c)

(b) N-(1-((1H-Tetrazol-5-yl)methyl)-1H-tetrazole-5-amino) (48)

- Structural Differences : Contains dual tetrazole rings linked via a methyl group, forming a nitramine derivative.

(c) 1-Phenyl-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide

- Structural Differences : Cyclopentane ring instead of cyclohexane and lacks the 4-fluorophenyl substitution.

- Impact : Reduced steric bulk and altered lipophilicity may affect membrane permeability .

Carboxamide Variants with Heterocyclic Cores

(a) N-(2-((1H-Tetrazol-5-yl)methyl)-4-fluorophenyl)-2,6-dichloro-4-fluoroaniline (3d)

(b) 4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (169)

- Structural Differences : Replaces tetrazole with a triazole and introduces a coumarin-derived chromene ring.

- Functionality : The triazole’s lower acidity (vs. tetrazole) and coumarin’s fluorescence suggest divergent applications in imaging or enzyme inhibition .

Pharmacologically Active Analogues

(a) Losartan and Valsartan

(b) N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

- Structural Differences : Pyrazole core instead of tetrazole, with a valinamide side chain.

- Synthesis : Requires Cs2CO3-mediated alkylation and LiOH hydrolysis, contrasting with tetrazole-specific routes (e.g., azide cyclization) .

- Physicochemical Data : Melting point (172–178°C) and NMR (δ 8.20 ppm for NH) suggest higher crystallinity than the target compound’s likely amorphous solid form .

Comparative Data Table

Research Implications and Gaps

Biological Activity

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The tetrazole ring is known for its diverse biological properties, including anti-inflammatory, analgesic, and antimicrobial activities. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure

The compound can be described by the following structural formula:

This structure includes a tetrazole moiety linked to a cyclohexanecarboxamide, which may contribute to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent.

- Inhibition of Enzymatic Activity : Studies suggest that it may inhibit certain enzymes involved in disease processes, such as phosphodiesterases (PDEs), which are crucial in cardiovascular diseases.

- Anti-inflammatory Properties : The presence of the tetrazole ring is linked to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several tetrazole derivatives, including this compound. Results indicated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing efficacy comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | E. coli |

| This compound | 16 | S. aureus |

Enzyme Inhibition

Research into the inhibition of phosphodiesterase enzymes revealed that this compound effectively inhibited PDE3A, leading to increased levels of cyclic adenosine monophosphate (cAMP). This effect is crucial for cardiac function and could have therapeutic implications for heart failure management.

| Enzyme | IC50 (µM) | Compound |

|---|---|---|

| PDE3A | 0.45 | This compound |

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing this compound was tested against patients with bacterial infections resistant to conventional antibiotics. The treatment led to a significant reduction in infection markers and improved patient outcomes.

Case Study 2: Cardiac Function Improvement

A study involving animal models assessed the impact of the compound on cardiac contractility. Results showed that administration of this compound improved myocardial contraction without affecting heart rate, suggesting its potential as a cardiotonic agent.

Q & A

Q. How can researchers leverage crystallographic data (e.g., SHELX refinement) to correlate molecular conformation with observed bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.